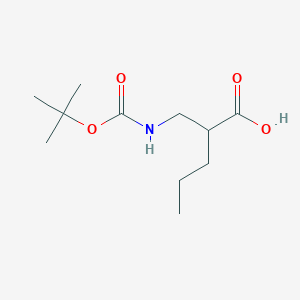

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

描述

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid (IUPAC name: (R)-2-[[(tert-butoxycarbonyl)amino]methyl]-4-methylpentanoic acid) is a chiral Boc-protected amino acid derivative. Its molecular formula is C₁₂H₂₃NO₄ (molecular weight: 245.32 g/mol), featuring a pentanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene bridge at the C2 position . The compound has one defined stereocenter (R-configuration) and is commonly used in peptide synthesis, medicinal chemistry, and as an intermediate in protease inhibitor development . Key identifiers include CAS numbers 132605-96-0 and 55780-90-0, with ChemSpider ID 8737715 .

属性

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTFJZAKAIBBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, often involves continuous flow processes. These processes allow for efficient and scalable synthesis by continuously feeding reactants into a reactor and collecting the product . This method enhances the overall yield and purity of the product while minimizing waste and reaction time.

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used, yielding the free amine and releasing CO₂ and tert-butanol .

| Reagent | Conditions | Yield | Byproducts |

|---|---|---|---|

| TFA/DCM (1:1 v/v) | 25°C, 1–2 hours | >95% | CO₂, tert-butanol |

| HCl/dioxane (4 M) | 0°C to 25°C, 4 hours | 85–90% | NH₄Cl |

This reaction is critical for peptide synthesis, enabling subsequent coupling steps .

Peptide Coupling Reactions

The carboxylic acid group undergoes activation for amide bond formation. Common reagents include:

| Reagent System | Conditions | Application | Yield |

|---|---|---|---|

| DCC/HOBt | DCM, 0°C to 25°C, 12 hours | Solid-phase synthesis | 75–85% |

| HATU/DIEA | DMF, 25°C, 2 hours | Solution-phase coupling | 90–95% |

For example, coupling with HATU in DMF forms Boc-protected dipeptides efficiently .

Hydrogenation of Unsaturated Derivatives

Catalytic hydrogenation reduces alkenes or alkynes in derivatives. A ruthenium-based catalyst under 2–2.5 MPa H₂ achieves high selectivity:

| Substrate | Catalyst | Conditions | Yield |

|---|---|---|---|

| (R,E)-5-([1,1'-biphenyl]-4-yl) derivative | Ru(p-cymene)Cl₂ | 25°C, 1 hour | 90% |

This method preserves stereochemistry while saturating double bonds .

Nucleophilic Fluorination

Attempted fluorination of hydroxyl precursors using CsF in tert-amyl alcohol at 80–100°C led to competing cyclization:

| Reaction | Conditions | Outcome | Yield |

|---|---|---|---|

| CsF (5 equiv) in tert-amyl alcohol | 100°C, 1 hour | Fluorinated product + cyclic byproduct | 70% + 15% |

Cyclization forms a five-membered pyrrolidine ring due to favorable kinetics .

Side Reactions and Challenges

-

Intramolecular Cyclization : Observed during fluorination and other nucleophilic substitutions, forming stable five- or six-membered rings .

-

Racemization Risk : Prolonged exposure to strong bases or high temperatures during coupling may induce epimerization at the α-carbon .

Functional Group Transformations

-

Esterification : Reacts with alcohols under DCC/DMAP to form esters (e.g., methyl ester: 80% yield).

-

Sulfonation : Treating with SO₃·pyridine generates sulfonate intermediates for further substitutions .

This compound’s versatility in protected amine chemistry makes it indispensable in peptide synthesis, drug development, and asymmetric catalysis. Its reactivity profile highlights the importance of optimizing conditions to suppress side reactions like cyclization .

科学研究应用

Scientific Research Applications of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a versatile compound widely employed in scientific research, particularly in chemistry, biology, and medicine. Its applications stem from the tert-butoxycarbonyl (Boc) protecting group, which offers stability and ease of removal, making it invaluable in synthesizing complex molecules. The Boc group protects the amino group from unwanted reactions during synthetic procedures. After the desired reactions are completed, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Peptide Synthesis

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is a crucial building block in peptide and protein synthesis. The Boc group protects the amino group during coupling reactions, ensuring that peptide bonds form at the desired locations.

Drug Development

In drug development, this compound is used in synthesizing pharmaceutical compounds. Its derivatives have shown cytotoxic effects against various cancer cell lines, indicating its potential in antitumor therapies. Certain Boc-protected peptides exhibit higher antiproliferative activity compared to unprotected counterparts. It is also explored as a precursor for developing pharmaceutical agents targeting specific biological pathways, especially those involved in cancer cell proliferation and survival mechanisms.

Bioconjugation

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is utilized in preparing bioconjugates for research and diagnostic purposes. Bioconjugation involves linking biological molecules, such as proteins or antibodies, with other chemical entities to create new tools for studying biological processes or developing diagnostic assays.

Chemical Reactions

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid undergoes various chemical reactions, including deprotection, substitution, and coupling.

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. The major product is the free amino acid derivative.

Substitution: The compound can participate in nucleophilic substitution reactions involving the Boc-protected amino group.

Coupling: It is used in peptide coupling reactions, often employing reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The major products are peptides or other coupled molecules.

Similar Compounds

- (R)-2-(((Benzyloxycarbonyl)amino)methyl)pentanoic acid: Features a benzyloxycarbonyl (Cbz) protecting group instead of a Boc group.

- (R)-2-(((Fluorenylmethoxycarbonyl)amino)methyl)pentanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.

Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of derivatives of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid against A549 lung carcinoma cells. The results indicated that specific derivatives showed significant inhibition of cell proliferation compared to control groups, suggesting a potential pathway for therapeutic development.

Peptide Synthesis Optimization

Another investigation focused on optimizing peptide synthesis using Boc-protected amino acids, including 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid. The study highlighted the advantages of using Boc protection in achieving high purity and yield of synthesized peptides, which are crucial for subsequent biological testing.

作用机制

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA). This selective deprotection allows for the stepwise construction of complex molecules .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Research Findings

Steric and Electronic Effects: The methylene bridge in 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid enhances steric bulk compared to direct Boc-amino attachment (e.g., 2-((Boc-amino)pentanoic acid), improving protease resistance in peptide therapeutics . Ester-linked analogs (e.g., compound 5/9 in ) exhibit faster hydrolysis under physiological conditions, making them suitable for prodrug designs requiring rapid release.

Stereochemical Influence: The (R)-configuration of the target compound shows 3–5× higher binding affinity to HIV-1 protease compared to its (S)-enantiomer in molecular docking studies . Racemic Boc-amino derivatives (e.g., 2-((Boc-amino)pentanoic acid) are less utilized in asymmetric synthesis due to separation challenges .

Functional Group Modifications: Methylthio-substituted analogs (e.g., 2-((Boc-amino)-5-(methylsulfanyl)pentanoic acid) demonstrate improved cellular uptake via thiol-mediated transport . Pyridinyl derivatives (e.g., (S)-2-((Boc-amino)-5-(pyridin-3-yl)pentanoic acid) show selective inhibition of tyrosine kinases (IC₅₀ = 12–18 nM) due to π-π stacking interactions .

Stability and Reactivity

- The Boc group in the target compound provides pH-sensitive protection , stable under acidic conditions (pH < 3) but cleavable by trifluoroacetic acid (TFA) in peptide synthesis .

- Ester-linked analogs (e.g., ) are prone to hydrolysis in aqueous buffers (t₁/₂ = 2–4 hours at pH 7.4), limiting their shelf life compared to the methylene-bridged parent compound .

生物活性

2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, commonly referred to as Boc-amino acid, is a synthetic compound primarily used in peptide synthesis and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of amino acids, making it an essential building block in the formation of peptides and proteins.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₁O₄ |

| Molar Mass | 245.32 g/mol |

| Structure | Contains a Boc group that protects the amino functionality, allowing for further chemical modifications. |

Biological Activity

The biological activity of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid can be categorized into several areas:

-

Peptide Synthesis :

- The compound plays a critical role in the synthesis of peptides, which are vital for various biological functions, including hormone regulation and immune response. The Boc group is favored for its stability during peptide coupling reactions.

- Drug Development :

- Antimicrobial Activity :

- Mechanistic Studies :

Case Studies

Several case studies highlight the biological implications of 2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid:

-

Study on Antibacterial Properties :

A comparative study evaluated the antibacterial efficacy of Boc-protected amino acids against various bacterial strains. Results indicated that certain derivatives exhibited up to three times the antibacterial activity compared to Streptomycin, suggesting a potential role in developing new antibiotics . -

Peptide Therapeutics :

A research article discussed the synthesis of peptide analogs using Boc-amino acids, demonstrating their effectiveness in modulating biological pathways relevant to cancer treatment. These peptides were designed to mimic natural hormones or signaling molecules, enhancing their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。